Cadmium diethyldithiocarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in wate

Canonical SMILES

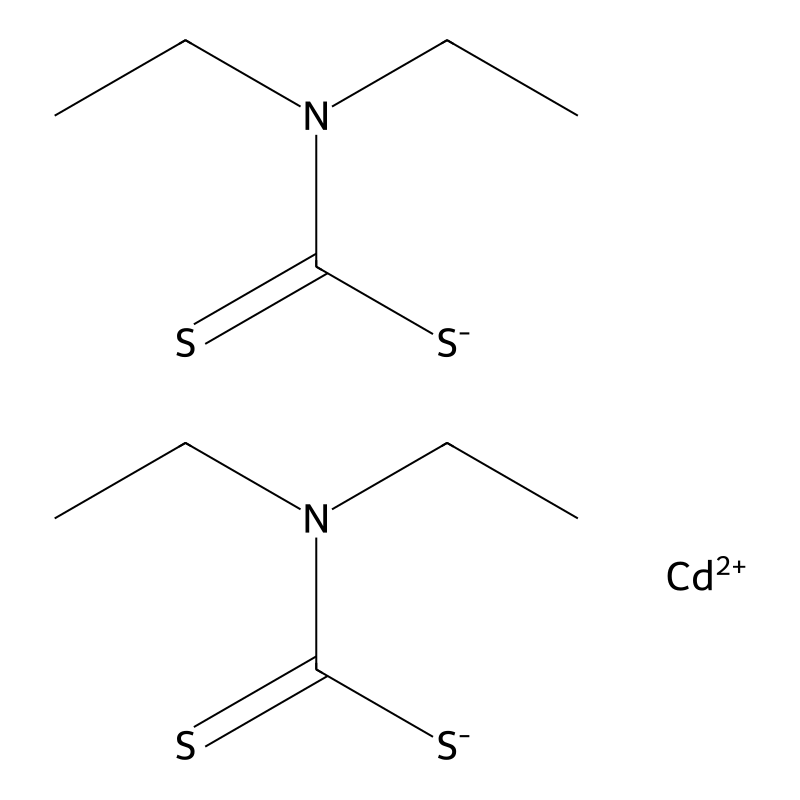

Cadmium diethyldithiocarbamate is an organometallic compound with the molecular formula and a molecular weight of 408.95 g/mol. It is a cadmium salt of diethyldithiocarbamic acid, characterized by its white solid form that decomposes upon heating, emitting toxic fumes including nitrogen oxides and sulfur oxides. This compound is recognized for its applications in various fields, particularly in catalysis and as a rubber accelerator .

Cadmium diethyldithiocarbamate is a hazardous compound due to the presence of cadmium. Here are some key safety concerns:

- Toxicity: Cadmium is a confirmed human carcinogen and can cause severe health problems upon exposure, including lung cancer, kidney damage, and bone diseases [].

- Flammability: Not readily flammable but may decompose upon heating, releasing toxic fumes.

- Reactivity: Can react with strong acids and bases.

Precursor Material for Cadmium Sulfide (CdS):

One primary application of Cadmium Diethyldithiocarbamate (Cd(DDC)₂) in scientific research lies in its ability to act as a precursor material for the production of Cadmium Sulfide (CdS). CdS is a semiconductor material with diverse applications in photovoltaic solar cells, photodetectors, and light-emitting diodes (LEDs) []. By decomposing Cd(DDC)₂ under controlled conditions, researchers can generate high-purity CdS nanostructures, such as nanowires, nanocomposites, and thin films [, ]. These nanostructures exhibit unique properties that make them valuable for optoelectronic devices [].

Potential Therapeutic Applications (Limited and Investigational):

Limited research has explored the potential therapeutic applications of Cd(DDC)₂. Studies have investigated its ability to:

- Mobilize cadmium: In animal models, Cd(DDC)₂ has been shown to chelate (bind) with cadmium and increase its excretion from the body. However, this effect appears to be dose-dependent, with potential for increased intestinal absorption of cadmium at lower doses [, ]. Due to these complexities and safety concerns, Cd(DDC)₂ is not currently used as a treatment for cadmium poisoning in humans.

- Inhibit cancer cell growth: Some studies have suggested that Cd(DDC)₂ may possess anti-cancer properties. However, these studies are preliminary and further research is needed to determine the effectiveness and safety of Cd(DDC)₂ in cancer treatment [].

Important Notes:

- It is crucial to emphasize that the research on the therapeutic applications of Cd(DDC)₂ is limited and ongoing. Currently, there is no approved medical use for this compound.

- Due to the potential health risks associated with cadmium, handling and research involving Cd(DDC)₂ must be conducted with appropriate safety precautions.

- Formation of Complexes: It can form stable complexes with various metal ions, enhancing their solubility and bioavailability. For instance, it forms an insoluble complex with cadmium ions, which can be utilized in detoxification processes .

- Decomposition: Upon heating, cadmium diethyldithiocarbamate decomposes to release toxic gases, which poses safety concerns during handling and application .

- Chelation: The compound exhibits chelating properties, allowing it to bind with heavy metals like lead, mercury, and zinc, thus facilitating their removal from biological systems or environmental contexts .

Cadmium diethyldithiocarbamate has been studied for its biological effects, particularly concerning cadmium toxicity:

- Toxicokinetics: Research indicates that diethyldithiocarbamate can alter the absorption and distribution of cadmium within the body. While it alleviates acute toxicity from injected cadmium chloride, it enhances toxicity when administered orally due to increased gastrointestinal absorption .

- Neurotoxicity: Co-administration of cadmium diethyldithiocarbamate has been shown to increase the distribution of cadmium to the brain, potentially exacerbating neurotoxic effects . This highlights the dual role of the compound as both a chelator and a facilitator of metal ion transport.

The synthesis of cadmium diethyldithiocarbamate typically involves the following steps:

- Reactants: Cadmium acetate dihydrate () is used as the cadmium source.

- Procedure:

- Dissolve 10 mmol of cadmium acetate in 100 ml of distilled water.

- In a separate container, dissolve 20 mmol of sodium diethyldithiocarbamate trihydrate in 60 ml of distilled water.

- Add the sodium diethyldithiocarbamate solution dropwise to the cadmium solution under vigorous stirring.

- A white precipitate of cadmium diethyldithiocarbamate forms immediately.

- Stir for an additional 20 minutes to ensure complete reaction, then filter and wash the precipitate with distilled water before drying it overnight under vacuum to obtain the final product as a white powder .

Cadmium diethyldithiocarbamate has various applications:

- Photocatalysis: It is utilized as a promoter in photocatalytic hydrogen production processes due to its ability to facilitate electron transfer reactions .

- Rubber Industry: The compound serves as an accelerator in rubber manufacturing, enhancing the curing process and improving product properties .

- Analytical Chemistry: It is employed in analytical techniques for detecting and quantifying heavy metals due to its chelating properties.

Cadmium diethyldithiocarbamate shares similarities with other dithiocarbamate compounds but possesses unique properties that distinguish it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyldithiocarbamate | Parent compound; used for detoxification | |

| Dimethyl dithiocarbamate | Similar chelation properties but less toxic | |

| Lead diethyldithiocarbamate | Forms lead complexes; used in similar applications | |

| Zinc diethyldithiocarbamate | Less toxic alternative; used in agriculture |

Cadmium diethyldithiocarbamate stands out due to its specific interaction with cadmium ions and its applications in both industrial processes and biological research. Its dual role as a chelator and potential enhancer of metal toxicity underscores the importance of careful handling and application in relevant fields.

Single-Source Precursor Synthesis for Cadmium Chalcogenide Nanomaterials

Cadmium diethyldithiocarbamate serves as a critical single-source precursor for the synthesis of cadmium sulfide (CdS) nanoparticles, owing to its ability to decompose thermally or photolytically into phase-pure products. The compound’s decomposition pathway involves the cleavage of Cd–S bonds, releasing cadmium ions and sulfur-containing fragments that nucleate into CdS crystals [1] [2]. A notable study demonstrated the synthesis of sub-10 nm CdS nanoparticles by thermolyzing Cd(DDTC)₂ in the presence of reduced graphene oxide (RGO) at 180°C under nitrogen [1]. The RGO matrix not only templated nanoparticle growth but also enhanced charge separation, resulting in a nanocomposite with 98% photocatalytic degradation efficiency for methylene blue under visible light [1].

The precursor’s ligand architecture plays a decisive role in modulating nanoparticle morphology. The ethyldithiocarbamate ligands act as capping agents, limiting Ostwald ripening during synthesis. Comparative studies reveal that Cd(DDTC)₂-derived CdS nanoparticles exhibit narrower size distributions (8.2 ± 1.5 nm) compared to those synthesized from cadmium acetate and thiourea, which often yield polydisperse aggregates [1]. This precision stems from the stoichiometric release of sulfur from the dithiocarbamate moiety, ensuring a 1:1 Cd:S ratio during nucleation [2].

Table 1: Representative Conditions for CdS Nanoparticle Synthesis Using Cd(DDTC)₂

| Precursor Concentration (mM) | Temperature (°C) | Reaction Time (h) | Average Particle Size (nm) |

|---|---|---|---|

| 10 | 180 | 3 | 8.2 ± 1.5 [1] |

| 15 | 200 | 2 | 12.4 ± 2.1 [2] |

Coordination Chemistry of Mixed-Ligand Complexes with Tertiary Phosphines

The ligand exchange reactivity of Cd(DDTC)₂ enables the formation of mixed-ligand complexes with tertiary phosphines, which fine-tune the electronic and steric properties of the resulting coordination compounds. Recent work has detailed the synthesis of [Cd(DDTC)₂(L)₂] complexes (L = diphosphines such as 1,2-bis(diphenylphosphino)ethane (dppe) or monodentate triphenylphosphine (PPh₃)) through refluxing Cd(DDTC)₂ with phosphine ligands in chloroform [4] [5]. These reactions proceed via displacement of labile dithiocarbamate ligands, yielding air-stable complexes characterized by tetrahedral (for PPh₃) or distorted square-planar (for dppe) geometries [4].

Spectroscopic and computational analyses provide insights into bonding dynamics. Infrared spectroscopy confirms monodentate coordination of dithiocarbamate through sulfur atoms, with ν(C–S) stretching frequencies shifting from 985 cm⁻¹ in free DDTC⁻ to 945–955 cm⁻¹ in coordinated complexes [4]. Density functional theory (DFT) calculations on [Cd(DDTC)₂(dppe)] reveal a tetrahedral geometry with Cd–S bond lengths of 2.45–2.48 Å and Cd–P distances of 2.52–2.55 Å, consistent with weak π-backbonding from cadmium to phosphine ligands [5]. The constrained bite angle of dppe (72–75°) induces greater structural distortion compared to PPh₃-adducts, as evidenced by angular deviations from ideal tetrahedral geometry [5].

Structural Comparison of Representative Complexes

| Complex | Geometry | Cd–S Bond Length (Å) | Cd–P Bond Length (Å) |

|---|---|---|---|

| [Cd(DDTC)₂(PPh₃)₂] | Tetrahedral | 2.46 ± 0.02 | 2.54 ± 0.03 [4] |

| [Cd(DDTC)₂(dppe)] | Distorted | 2.48 ± 0.01 | 2.52 ± 0.02 [5] |

The electronic effects of phosphine ligands further influence the redox properties of these complexes. Cyclic voltammetry studies show that dppe-containing complexes exhibit a 120 mV anodic shift in the Cd²⁺/Cd⁰ reduction potential compared to PPh₃ analogues, attributed to the stronger σ-donor capacity of chelating diphosphines [5]. These tunable electronic parameters position Cd(DDTC)₂-phosphine complexes as promising precursors for tailored nanomaterials and catalysts.

The mechanistic studies reveal distinct clearance dynamics between renal and hepatic systems following cadmium diethyldithiocarbamate administration. Renal clearance demonstrates superior efficacy compared to hepatic mobilization, with kidney cadmium reduction ranging from 71 to 89 percent of initial burden [1] [2]. This enhanced renal mobilization occurs through disruption of metallothionein-cadmium complexes within tubular cells, where diethyldithiocarbamate facilitates formation of lipophilic cadmium-diethyldithiocarbamate complexes that are readily mobilized from tissue stores [3] [4].

Hepatic clearance dynamics present a more complex pattern, with cadmium reduction ranging from 38 to 57 percent of liver burden [2] [3]. The differential efficacy between organs stems from tissue-specific metallothionein binding characteristics and the varying effectiveness of diethyldithiocarbamate in penetrating different cellular compartments [5]. Studies demonstrate that hepatic cadmium mobilization requires higher diethyldithiocarbamate concentrations, with doses below 250 milligrams per kilogram showing minimal hepatic effect, while 500 milligrams per kilogram achieves significant mobilization [4].

The mechanistic basis for organ-specific clearance involves partition coefficient differences of cadmium-diethyldithiocarbamate complexes. Renal mobilization benefits from the compound's ability to form complexes with positive log10P values, indicating high organic phase affinity that facilitates transport across cellular membranes [3]. Hepatic mobilization faces greater resistance due to extensive metallothionein binding and the liver's role as the primary cadmium storage organ, where approximately 57 percent of total body burden accumulates [1] [6].

Research findings indicate that cadmium mobilization follows first-order kinetics, with diethyldithiocarbamate treatment promoting mobilization of a constant percentage rather than a fixed amount of cadmium burden [4]. This kinetic pattern suggests that mobilization efficacy depends on initial tissue cadmium concentrations and the availability of metallothionein-bound cadmium for chelation.

Blood-Brain Barrier Permeability and Neurotoxicological Implications

Cadmium diethyldithiocarbamate exhibits profound effects on blood-brain barrier permeability, creating a paradoxical situation where neurotoxic protection occurs despite dramatic increases in brain cadmium content. Studies demonstrate that diethyldithiocarbamate treatment increases brain cadmium levels by 500 to 1500 percent above control values [1] [2] [7]. This massive redistribution occurs through enhanced blood-brain barrier penetration facilitated by the lipophilic nature of cadmium-diethyldithiocarbamate complexes [3] [8].

The mechanistic basis for enhanced blood-brain barrier permeability involves the formation of neutral, lipophilic cadmium-diethyldithiocarbamate complexes that readily cross biological membranes. Research indicates that the partition coefficient of cadmium-diethyldithiocarbamate complexes is 375 times greater than ionic cadmium, consistent with the highly lipophilic nature of the complex [9]. This enhanced lipophilicity enables the complex to bypass normal blood-brain barrier restrictions that effectively exclude ionic cadmium.

Neurotoxicological implications reveal a complex protective mechanism despite increased brain cadmium content. Co-administration of diethyldithiocarbamate prevents cadmium-induced neurotoxicity while causing persistent increases in brain cadmium distribution [7] [8]. This protective effect suggests that cadmium bound within diethyldithiocarbamate complexes remains sequestered and unavailable for toxic interactions with cellular targets.

Studies in newborn rats demonstrate that diethyldithiocarbamate treatment prevents morphological and biochemical indices of cadmium neurotoxicity [7]. The protective mechanism involves maintaining cadmium in a chelated form that cannot interact with critical cellular components such as enzyme systems and membrane structures. However, the long-term implications of sustained elevated brain cadmium levels remain a significant concern for therapeutic applications.

The blood-brain barrier permeability changes appear to be mediated through multiple mechanisms including generalized increases in cerebral capillary permeability and specific transport pathway alterations [10]. Research suggests that diethyldithiocarbamate may affect blood-brain barrier integrity through central adrenergic mechanisms, potentially creating diffusion-limited substance transport changes that facilitate cadmium-diethyldithiocarbamate complex penetration.

Fecal versus Urinary Excretion Pathways in Murine Models

The excretion pathway analysis reveals a dramatic shift in cadmium elimination routes following diethyldithiocarbamate treatment. Under normal conditions, cadmium excretion occurs through both fecal and urinary routes, with fecal elimination accounting for approximately 0.034 percent of administered dose compared to 0.001 percent urinary excretion [1] [6]. However, diethyldithiocarbamate treatment fundamentally alters this pattern, promoting exclusively fecal excretion [1] [2].

Mechanistic studies demonstrate that diethyldithiocarbamate mobilizes cadmium primarily through hepatobiliary pathways, with cadmium-diethyldithiocarbamate complexes being secreted into bile and subsequently eliminated through feces [3] [11]. This pathway preference occurs because the lipophilic cadmium-diethyldithiocarbamate complexes are readily transported by biliary excretion systems designed for organic compound elimination.

The shift from urinary to fecal excretion has significant implications for overall cadmium clearance efficiency. Research indicates that fecal excretion provides more effective total body cadmium elimination compared to urinary pathways [12]. Combined treatment with diethyldithiocarbamate and diethylenetriaminepentaacetate demonstrates enhanced excretion through both pathways, with more rapid rates of both fecal and urinary cadmium elimination [12].

Murine model studies reveal that excretion pathway preferences are influenced by cadmium burden levels and treatment duration. Early treatment phases show predominantly fecal excretion, while extended treatment periods may demonstrate some urinary component [13]. The mechanistic basis involves saturation of biliary transport systems and potential redistribution of mobilized cadmium to renal excretion pathways.

Sex-dependent differences in excretion patterns have been documented, with female mice showing more effective cadmium mobilization and excretion compared to males [4]. This difference appears related to sex-specific variations in metallothionein binding and diethyldithiocarbamate metabolism, with females demonstrating enhanced responsiveness to chelation therapy.

Color/Form

Density

Melting Point

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard

Other CAS

Associated Chemicals

Methods of Manufacturing

REACTION OF AQUEOUS SOLUTIONS OF SODIUM DIETHYLDITHIOCARBAMATE AND CADMIUM ACETATE, CHLORIDE OR SULFATE

General Manufacturing Information

A cadmium magnesium curing system is recommended for 149 °C heat resistance in nitrile rubbers. It consists of: 5.0 parts magnesium oxide, 2.5 parts cadmium diethyldithiocarbamate, 1.0 part /2-mercaptobenzothiazyl disulfide/, 1.0 part /tetramethylthiuram disulfide/, 5.0 parts cadmium oxide.